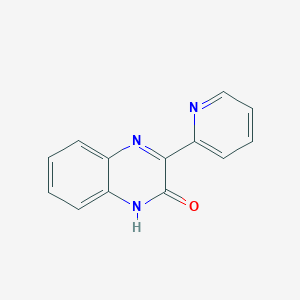

2-(吡啶-2-基)喹喔啉-2(1H)-酮

描述

Pyridin-2-yl compounds are a class of organic compounds that contain a pyrimidine moiety. They exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Synthesis Analysis

The synthesis of these compounds involves the design of novel heterocyclic compounds with potential biological activities . For example, a mixture of 2 (0.342 g, 0.01 mol) and 2-aminopyridine (0.094 g, 0.01 mol) in dimethylformamide (DMF) (20 mL) containing 3 drops of triethylamine (TEA), was refluxed for 5 h .Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrimidine moiety, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a pyrimidine derivative with another compound to form a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific compound. For example, 2-Amino-5-chloro-3-fluoropyridine has a molecular formula of C5H4ClFN2 .科学研究应用

抗纤维化活性

2-(吡啶-2-基)喹喔啉-2(1H)-酮: 衍生物在纤维化疾病的治疗中显示出可喜的结果。这些化合物已被设计、合成并评估了其对永生化大鼠肝星状细胞 (HSC-T6) 的生物活性,这些细胞在肝纤维化的发展中起着至关重要的作用。 一些衍生物表现出比参考药物吡非尼酮和Bipy55′DC更好的抗纤维化活性,使其成为新型抗纤维化药物的潜在候选者 .

抗癌特性

研究表明,2-(吡啶-2-基)喹喔啉-2(1H)-酮 的某些衍生物具有显着的抗癌活性。它们已在体外针对人肝细胞系 (HEPG2) 进行过测试,并显示出比参考药物阿霉素更高的活性。 这表明这些化合物可以作为有效的抗癌药物开发 .

放射增敏作用

除了其抗癌特性外,一些2-(吡啶-2-基)喹喔啉-2(1H)-酮 衍生物已被评估其放射增敏作用。 这些化合物经受了伽马射线照射,并显示出作为放射增敏剂的潜力,这可以增强放射治疗在癌症治疗中的疗效 .

杂环化合物的合成

2-(吡啶-2-基)喹喔啉-2(1H)-酮 的嘧啶部分是药物化学中的一个特权结构。 它已被用于构建具有潜在生物活性的新型杂环化合物库,有助于发现新的治疗剂 .

药理活性设计

嘧啶衍生物的多种药理活性,包括抗菌、抗病毒、抗肿瘤和抗纤维化化合物,使2-(吡啶-2-基)喹喔啉-2(1H)-酮成为药物发现中特权结构设计中的一个有价值的支架 .

胶原蛋白表达抑制

研究表明,某些衍生物可以有效抑制体外细胞培养基中胶原蛋白的表达和羟脯氨酸的含量。 这对开发针对以过度胶原蛋白沉积为特征的疾病(如硬皮病)的治疗方法具有重要意义 .

酶抑制

一些2-(吡啶-2-基)喹喔啉-2(1H)-酮 衍生物作为酶抑制剂发挥作用,特别是靶向胶原脯氨酰4-羟化酶。 这些酶参与胶原蛋白的合成,抑制它们是治疗纤维化疾病的一种潜在方法 .

构效关系 (SAR) 研究

该化合物的核心结构允许探索构效关系,这对于理解其药理作用的分子基础至关重要。 SAR 研究有助于优化这些化合物针对特定治疗靶点的生物活性和选择性 .

每一种应用都证明了2-(吡啶-2-基)喹喔啉-2(1H)-酮在科学研究和药物开发中的多功能性和潜力。该化合物能够作为多种生物活性的基础,使其成为药物化学中一个重要的研究对象。

MDPI - 合成新型2-(吡啶-2-基)嘧啶衍生物及其抗纤维化活性的研究。 Acta Pharm - 一些新型4-[3-(取代)硫脲基]-N-(喹喔啉-2-基)-苯磺酰胺衍生物的合成、体外抗癌筛选和放射增敏评价。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 3-Pyridin-2-ylquinoxalin-2(1H)-one is the HDAC6 zinc-finger domain . This domain is a part of the Histone Deacetylase 6 (HDAC6) enzyme, which plays a crucial role in various cellular processes, including gene expression, cell cycle progression, and developmental events .

Mode of Action

3-Pyridin-2-ylquinoxalin-2(1H)-one interacts with the HDAC6 zinc-finger domain by binding to the ubiquitin binding pocket . This interaction competes with ubiquitin binding, thereby inhibiting the function of HDAC6

Biochemical Pathways

The inhibition of HDAC6 affects various biochemical pathways. HDAC6 is known to regulate the acetylation status of several non-histone proteins, impacting their function and the pathways they are involved in . .

Result of Action

It is known that the compound has the potential to inhibit hdac6, which could lead to changes in protein acetylation and affect various cellular processes .

生化分析

Biochemical Properties

3-Pyridin-2-ylquinoxalin-2(1H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with the histone deacetylase 6 (HDAC6) zinc-finger domain, where it acts as an inhibitor . This interaction is crucial as HDAC6 is involved in various cellular processes, including protein degradation and cell motility. By inhibiting HDAC6, 3-Pyridin-2-ylquinoxalin-2(1H)-one can modulate these processes, potentially leading to therapeutic applications in cancer treatment.

Cellular Effects

The effects of 3-Pyridin-2-ylquinoxalin-2(1H)-one on cells are profound. It has been shown to exhibit anticancer activity against several cell lines, including human liver cell lines . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with HDAC6 can lead to changes in the acetylation status of proteins, thereby altering gene expression and cellular responses.

Molecular Mechanism

At the molecular level, 3-Pyridin-2-ylquinoxalin-2(1H)-one exerts its effects through binding interactions with biomolecules. Its inhibition of HDAC6 involves binding to the ubiquitin-binding pocket of the HDAC6 zinc-finger domain . This binding prevents HDAC6 from interacting with ubiquitin, thereby inhibiting its deacetylase activity. Additionally, 3-Pyridin-2-ylquinoxalin-2(1H)-one may influence other molecular targets, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyridin-2-ylquinoxalin-2(1H)-one can change over time. Studies have shown that this compound is relatively stable, but its activity may decrease due to degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3-Pyridin-2-ylquinoxalin-2(1H)-one can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of 3-Pyridin-2-ylquinoxalin-2(1H)-one vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-Pyridin-2-ylquinoxalin-2(1H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

Within cells and tissues, 3-Pyridin-2-ylquinoxalin-2(1H)-one is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3-Pyridin-2-ylquinoxalin-2(1H)-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.

属性

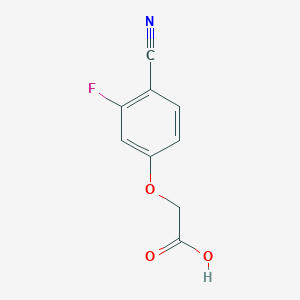

IUPAC Name |

3-pyridin-2-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-12(11-7-3-4-8-14-11)15-9-5-1-2-6-10(9)16-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNWESIGXKNYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293056 | |

| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7755-93-3 | |

| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)